Diphenylphosphinic Anhydride

Description

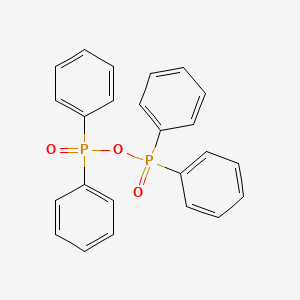

Structure

3D Structure

Properties

IUPAC Name |

[diphenylphosphoryloxy(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O3P2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAYANNRWHXQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346523 | |

| Record name | Diphenylphosphinic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5849-36-5 | |

| Record name | Diphenylphosphinic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenylphosphinic Anhydride synthesis from diphenylphosphinic acid

This technical guide details the synthesis of Diphenylphosphinic Anhydride (

Executive Summary & Strategic Rationale

This compound is a potent phosphorylating and dehydrating agent, often preferred over its chloride counterpart (

This guide presents two distinct synthetic pathways selected based on scale and purity requirements:

-

Method A (Thionyl Chloride Mediated): Best for scale-up (>10g). Utilizes a reactive chloride intermediate.[1][2][3][4] High atom economy.

-

Method B (Carbodiimide Coupling): Best for small-scale (<5g) or moisture-sensitive contexts. Direct dehydration under mild conditions.[4]

Mechanistic Principles

The core transformation is a dehydrative dimerization . Two molecules of diphenylphosphinic acid must lose one molecule of water to form the P-O-P anhydride bond.

Pathway Logic

-

Activation: The inert P=O oxygen is not sufficiently nucleophilic to attack another phosphorus center directly. We must first convert one equivalent of the acid into an electrophilic species (Acid Chloride or O-Acylisourea).

-

Coupling: The activated electrophile is attacked by the nucleophilic oxygen of a second acid molecule.

-

Termination: Elimination of a leaving group (Cl⁻ or Urea) yields the anhydride.

Figure 1: General mechanistic pathway for phosphinic anhydride synthesis.

Method A: The Acid Chloride Route (Scale-Up)

This method is the industry standard for reliability. It involves a two-step "one-pot" procedure: quantitative conversion to the acid chloride followed by reaction with the parent acid.

Reagents:

-

Diphenylphosphinic acid (1.0 equiv + 1.0 equiv)

-

Thionyl Chloride (

) (Excess for Step 1) -

Triethylamine (

) (Scavenger) -

Dichloromethane (DCM) (Solvent)

Protocol

-

Chlorination: Suspend diphenylphosphinic acid (10.0 g, 45.8 mmol) in anhydrous DCM (50 mL). Add thionyl chloride (10 mL, ~137 mmol) dropwise.

-

Reflux: Heat to reflux for 2–3 hours. The solution will clarify as gas (

, -

Evaporation: Remove solvent and excess

under reduced pressure. Critical: Ensure all -

Coupling: In a separate flask, dissolve a second portion of diphenylphosphinic acid (10.0 g, 45.8 mmol) and triethylamine (6.4 mL, 46 mmol) in DCM (50 mL).

-

Addition: Cool the second flask to 0°C. Add the acid chloride solution (from Step 3) dropwise over 20 minutes.

-

Workup: Stir at room temperature for 2 hours. Wash the organic layer with water (

mL) to remove triethylamine hydrochloride. Dry over -

Crystallization: Recrystallize from minimal hot benzene or a DCM/Hexane mixture.

Method B: DCC Coupling (Mild/Lab Scale)

Ideal for rapid, small-scale synthesis where handling thionyl chloride is undesirable.

Reagents:

-

Diphenylphosphinic acid (2.0 equiv)

-

Dicyclohexylcarbodiimide (DCC) (1.0 equiv)

-

DCM or THF (Solvent)

Protocol

-

Dissolution: Dissolve diphenylphosphinic acid (2.18 g, 10 mmol) in anhydrous DCM (20 mL).

-

Addition: Add DCC (1.03 g, 5 mmol) in one portion at room temperature.

-

Reaction: Stir for 4–6 hours. A white precipitate of dicyclohexylurea (DCU) will form immediately.

-

Filtration: Filter off the DCU byproduct using a sintered glass funnel.

-

Purification: Concentrate the filtrate. If DCU persists, re-dissolve in cold acetone (anhydride is soluble; residual urea is not) and filter again. Evaporate to yield the product.[2][3][9]

Characterization & Validation

The transition from acid to anhydride is marked by distinct physical property changes.

Data Comparison Table

| Property | Diphenylphosphinic Acid ( | Diphenylphosphinic Chloride ( | This compound ( |

| Physical State | White Solid | Liquid / Low-melting solid | White Crystalline Solid |

| Melting Point | 193–195 °C | ~20 °C | 146–147 °C |

| Reactivity | Stable, Acidic | Highly Moisture Sensitive | Moisture Sensitive |

Validation Workflow

Use this logic gate to confirm product identity:

-

Check Melting Point: If >180°C, you have unreacted acid. If <100°C, you likely have impurities or wet acid. Target is ~146°C.

-

Check

P NMR: The anhydride peak is often slightly downfield from the acid, but the most definitive check is the absence of the acidic proton in

Figure 2: Quality Control Decision Tree for product validation.

Safety & Handling

-

Moisture Sensitivity: The anhydride hydrolyzes back to the acid upon exposure to atmospheric moisture. Store under nitrogen or argon in a desiccator.

-

Thionyl Chloride: Highly toxic and corrosive. All operations involving

must be performed in a functioning fume hood. -

DCC: A potent sensitizer. Avoid skin contact.

References

-

Synthesis of Phosphinic Chlorides

-

Anhydride Formation via DCC

-

Physical Properties (Melting Point)

- Data: Melting point of this compound (146°C).

-

Source:MySkinRecipes (Chemical Data Sheet), "this compound Properties." Link

-

General Phosphorus NMR Data

- Data: P Chemical shifts for phosphinic deriv

-

Source:Organic Chemistry Data, "31P NMR Chemical Shifts." Link

Sources

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Diphenylphosphinic Chloride synthesis - chemicalbook [chemicalbook.com]

- 4. Anhydride synthesis [organic-chemistry.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

Technical Deep Dive: Mechanistic Pathways and Synthetic Protocols for Diphenylphosphinic Anhydride

Executive Summary

Diphenylphosphinic anhydride (

This technical guide dissects the formation mechanisms of this compound, contrasting the Nucleophilic Substitution Pathway (via acid chloride) against the Carbodiimide-Mediated Dehydration Pathway . It provides researchers with self-validating protocols for isolation and in situ generation, supported by spectroscopic characterization data.

Part 1: Theoretical Framework & Mechanistic Pathways

The formation of this compound is fundamentally a phosphorylation reaction where one phosphinyl unit acts as the electrophile and the other as the nucleophile.

Pathway A: Nucleophilic Substitution (The Acid Chloride Route)

This pathway is the gold standard for isolating high-purity crystalline anhydride. It relies on the high reactivity of diphenylphosphinic chloride (

-

Activation: A base (typically triethylamine or pyridine) deprotonates diphenylphosphinic acid, generating the nucleophilic phosphinate anion.

-

Nucleophilic Attack: The anionic oxygen attacks the electrophilic phosphorus center of the acid chloride.

-

Elimination: Chloride is ejected as a leaving group, forming the P-O-P bond.

Thermodynamic Driver: The formation of the stable ammonium chloride salt and the high bond energy of the P-O bond drive the reaction to completion.

Pathway B: Carbodiimide-Mediated Dehydration (The DCC Route)

Common in peptide synthesis, this pathway generates the anhydride in situ using Dicyclohexylcarbodiimide (DCC).

-

Activation: The phosphinic acid protonates the DCC imine nitrogen, making the central carbon highly electrophilic.

-

Addition: The phosphinate oxygen attacks the carbodiimide carbon, forming an unstable O-acylisourea-like intermediate (O-phosphinylisourea).

-

Coupling: A second molecule of phosphinic acid attacks the phosphorus atom of the intermediate.

-

Elimination: Dicyclohexylurea (DCU) is expelled as an insoluble byproduct, driving the equilibrium forward.

Mechanistic Visualization

The following diagram illustrates the electron flow for both pathways, highlighting the convergence on the P-O-P anhydride bond.

Caption: Dual mechanistic pathways for anhydride formation. Pathway A utilizes an external electrophile (chloride), while Pathway B activates the acid directly via DCC.

Part 2: Experimental Protocols

Protocol 1: Isolation via Acid Chloride (Schotten-Baumann Conditions)

Best for: Large-scale synthesis and isolation of pure crystalline anhydride.

Reagents:

-

Diphenylphosphinic acid (1.0 eq)

-

Diphenylphosphinic chloride (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round bottom flask under Nitrogen atmosphere, dissolve Diphenylphosphinic acid (e.g., 10 mmol, 2.18 g) in anhydrous DCM (20 mL).

-

Deprotonation: Cool the solution to 0°C. Add Triethylamine (11 mmol, 1.53 mL) dropwise. Stir for 15 minutes. Observation: The solution should remain clear or turn slightly cloudy.

-

Coupling: Add Diphenylphosphinic chloride (10 mmol, 2.36 g) dropwise via syringe over 10 minutes, maintaining temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Validation: Monitoring by TLC is difficult; ³¹P NMR is preferred.

-

Workup: Wash the organic layer with cold 5%

(2x), followed by cold water (2x) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize the resulting solid from Benzene/Hexane or DCM/Ether.

Protocol 2: In-Situ Generation via DCC

Best for: Peptide coupling or immediate use as a dehydrating agent.

Reagents:

-

Diphenylphosphinic acid (2.0 eq)

-

DCC (1.0 eq)

-

Solvent: DCM or THF

Step-by-Step Methodology:

-

Dissolve Diphenylphosphinic acid (20 mmol) in DCM (30 mL).

-

Add DCC (10 mmol) in one portion at room temperature.

-

Stir vigorously. Observation: White precipitate of Dicyclohexylurea (DCU) will begin to form within 5-10 minutes.

-

After 1 hour, filter off the DCU byproduct through a Celite pad.

-

The filtrate contains the this compound and can be used directly for subsequent acylation or coupling reactions.

Part 3: Characterization & Validation[1]

To ensure scientific integrity, the isolated product must be validated against known physical constants.

Physical Property Table

| Property | Value | Notes |

| Appearance | White Crystalline Powder | Distinct from the liquid chloride precursor.[1] |

| Molecular Weight | 418.37 g/mol | Formula: |

| Melting Point | 146°C | Critical Diagnostic: Significantly lower than the acid (MP 193-195°C) [1, 2]. |

| Solubility | DCM, Chloroform, THF | Hydrolyzes slowly in moist air. |

Spectroscopic Validation ( NMR)

Nuclear Magnetic Resonance is the primary tool for reaction monitoring.

-

Starting Material (Acid):

to -

Starting Material (Chloride):

ppm. -

Product (Anhydride): Distinct singlet in the range of

to-

Self-Validation Check: The key indicator of success is the complete disappearance of the chloride peak (+43 ppm) and the shift/sharpening of the signal compared to the free acid. In

NMR, the acidic proton signal (usually broad >10 ppm) must be absent.

-

Part 4: Critical Process Parameters (CPP)

-

Moisture Control: The P-O-P bond is hydrolytically unstable. All glassware must be flame-dried, and solvents must be anhydrous. Exposure to atmospheric moisture will revert the anhydride to Diphenylphosphinic acid (MP 193°C), leading to a failed melting point test.

-

Stoichiometry (Method A): A slight excess of base (TEA) is required to scavenge the HCl formed. However, large excesses should be avoided to prevent base-catalyzed hydrolysis during workup.

-

Temperature: The reaction is exothermic. Controlled addition at 0°C prevents side reactions, particularly the formation of pyrophosphates or polymerization in more complex phosphinic derivatives.

References

- Jackson, A. G., et al. (1976). Diphenylphosphinic mixed anhydrides in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.

- Regitz, M., & Maas, G. (1981). Diazo Compounds: Properties and Synthesis. Academic Press. (Contextual reference for phosphinyl group transfer).

-

PubChem. (2025).[2] this compound (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | C24H20O3P2 | CID 613006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 二苯基膦酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound [myskinrecipes.com]

A Technical Guide to Diphenylphosphinic Anhydride: Properties, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary

Diphenylphosphinic anhydride [(Ph₂P(O))₂O] is a highly effective and versatile reagent in synthetic organic chemistry. Characterized by its high reactivity and stability, it serves as a powerful tool for forming phosphinic acid derivatives and, most notably, as a superior activating agent for carboxylic acids. This guide provides an in-depth exploration of its core chemical and physical properties, synthesis, and mechanistic action. We will place a particular emphasis on its field-proven application in peptide synthesis, where the in-situ formation of mixed carboxylic-phosphinic anhydrides offers a robust and efficient pathway for amide bond formation. The protocols and insights presented herein are designed for researchers and drug development professionals seeking to leverage this reagent for high-yield, reliable synthetic outcomes.

Core Molecular and Physical Properties

This compound is a white to yellow crystalline solid that is central to numerous synthetic transformations.[1] Its fundamental properties are a direct consequence of its molecular structure, which features a P-O-P anhydride linkage flanked by four phenyl rings. This structure imparts both thermal stability and a well-defined reactivity profile.

Chemical Structure and Identifiers

The molecule's structure is defined by two diphenylphosphoryl groups linked by an oxygen atom. This arrangement is key to its function as an activating agent.

Figure 1: 2D Structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₀O₃P₂ | [1][2][][4] |

| Molecular Weight | 418.37 g/mol | [1][2] |

| CAS Number | 5849-36-5 | [1][2][][4] |

| IUPAC Name | [diphenylphosphoryloxy(phenyl)phosphoryl]benzene | [1][4] |

| Appearance | White to yellow crystalline powder/solid | [1] |

| Melting Point | 146°C | [1][2] |

| Purity (Typical) | ≥98.0% | [1][2] |

| SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | [1][4] |

| InChI Key | XTAYANNRWHXQOL-UHFFFAOYSA-N | [1][4] |

Synthesis of this compound

Conceptually, this compound is the dehydration product of two molecules of diphenylphosphinic acid. While this reaction can be achieved thermally or with strong dehydrating agents, a more common and synthetically useful approach involves the reaction of diphenylphosphinic acid with a suitable activating agent, such as acetic anhydride.[5] This highlights a general principle in anhydride formation.

For many applications, particularly in peptide synthesis, the symmetric anhydride is not used directly. Instead, a more reactive mixed anhydride is generated in situ from a carboxylic acid and diphenylphosphinic chloride (Ph₂POCl), a readily available precursor.[6] This approach avoids the isolation of the often sensitive mixed anhydride intermediate.

Figure 2: Conceptual Synthesis of this compound.

Key Applications and Mechanism of Action

While this compound has applications as a general dehydrating agent and an intermediate for flame retardants and pharmaceuticals, its most prominent role is in amide bond formation.[2]

Peptide Synthesis via Mixed Anhydride Activation

The formation of a peptide bond requires the activation of a carboxylic acid group of an N-protected amino acid to facilitate nucleophilic attack by the amino group of another amino acid or peptide. Diphenylphosphinic chloride is an exemplary reagent for this purpose, proceeding via a mixed diphenylphosphinic carboxylic anhydride intermediate.[6]

Causality Behind the Method's Success:

-

Rapid Formation: The mixed anhydride forms almost instantaneously upon mixing the N-protected amino acid, a non-nucleophilic base (e.g., N-methylmorpholine), and diphenylphosphinic chloride.[6] This rapid formation minimizes potential side reactions of the starting materials.

-

High Regioselectivity: The incoming amine nucleophile selectively attacks the highly electrophilic carbonyl carbon of the amino acid moiety. Attack at the phosphorus center is sterically hindered by the bulky phenyl groups, ensuring that the desired amide bond is formed exclusively.

-

Stability: Phosphinic-carboxylic mixed anhydrides are significantly more stable towards thermal disproportionation compared to conventional mixed carboxylic anhydrides.[6] This stability prevents the formation of undesired side products and allows for cleaner reactions.

-

Benign Byproduct: The byproduct of the coupling reaction is diphenylphosphinic acid, which is water-soluble upon basification and easily removed during aqueous workup.

Figure 3: Workflow for Peptide Coupling via a Mixed Anhydride.

Field-Proven Experimental Protocol: Dipeptide Synthesis

This protocol describes a self-validating system for the stepwise coupling of two amino acids using diphenylphosphinic chloride to generate the active mixed anhydride intermediate in situ.

Objective: To synthesize the protected dipeptide Z-Leu-Ala-OMe from Z-L-Leucine and L-Alanine methyl ester hydrochloride.

Materials:

-

Z-L-Leucine (1 equivalent)

-

L-Alanine methyl ester hydrochloride (1 equivalent)

-

Diphenylphosphinic chloride (1 equivalent)

-

N-methylmorpholine (NMM) (2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous NaHCO₃ solution

-

1 M HCl solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous MgSO₄ or Na₂SO₄

-

TLC plates (silica gel) and appropriate developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate)

Protocol:

-

Preparation of the Amine Component:

-

In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1 eq.) in anhydrous DCM.

-

Add N-methylmorpholine (1 eq.) and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride salt to liberate the free amine.

-

Expert Insight: It is critical to use a non-nucleophilic tertiary amine like NMM. A primary or secondary amine would compete as a nucleophile, leading to unwanted side products.

-

-

Formation of the Mixed Anhydride:

-

In a separate, flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Z-L-Leucine (1 eq.) in anhydrous DCM.

-

Cool the solution to -15°C using an appropriate cooling bath (e.g., ice/salt).

-

Add N-methylmorpholine (1 eq.) to form the carboxylate salt.

-

Slowly add diphenylphosphinic chloride (1 eq.) dropwise via syringe.

-

Causality: This step must be performed at low temperature in an anhydrous environment. The low temperature controls the exothermic reaction and enhances the stability of the mixed anhydride, while the absence of water prevents premature hydrolysis of the phosphinic chloride and the anhydride intermediate.

-

-

Coupling Reaction:

-

Stir the mixed anhydride solution at -15°C for 5 minutes.

-

Add the pre-prepared free amine solution from Step 1 to the mixed anhydride solution at -15°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress by TLC. Spot the starting Z-L-Leucine and the reaction mixture. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.

-

For rigorous analysis, ³¹P NMR spectroscopy can be used to observe the shift from the phosphinic chloride (δ ≈ +43 ppm) to the mixed anhydride (δ ≈ +27 ppm).[6]

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess NMM), saturated aqueous NaHCO₃ (to remove the diphenylphosphinic acid byproduct), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure protected dipeptide.

-

Safety and Handling

This compound and its precursors require careful handling due to their reactivity and potential hazards.

| Hazard Statement | Description | GHS Code | Source |

| Skin Irritation | Causes skin irritation | H315 | [4] |

| Eye Irritation | Causes serious eye irritation | H319 | [4] |

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood. The compound is moisture-sensitive.

-

Storage: Store in a tightly sealed container under an inert, dry atmosphere at room temperature.[2]

Conclusion

This compound, and more commonly its precursor diphenylphosphinic chloride, represents a cornerstone reagent for the activation of carboxylic acids. Its application in peptide synthesis is particularly noteworthy, offering a reliable, high-yield, and clean method for amide bond formation characterized by stable intermediates and high regioselectivity. The mechanistic principles and the robust protocol detailed in this guide provide researchers with the necessary foundation to successfully implement this chemistry in complex synthetic challenges, from drug discovery to materials science.

References

-

This compound - MySkinRecipes. [Link]

-

This compound | C24H20O3P2 | CID 613006 - PubChem. [Link]

-

Synthesis of Peptides with Mixed Anhydrides - Organic Reactions. [Link]

-

Synthesis of diphenylphosphinic acid esters. [Link]

-

Diphenylphosphinic acid | CAS#:1707-03-5 | Chemsrc. [Link]

-

Application of Diphenylphosphinic Carboxylic Mixed Anhydrides to Peptide Synthesis - RSC Publishing. [Link]

-

Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem. [Link]

-

This compound (C24H20O3P2) - PubChemLite. [Link]

-

Reaction between diphenylphosphinic acid and acetic anhydride. Formation of acetic this compound and this compound | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound [myskinrecipes.com]

- 4. This compound | C24H20O3P2 | CID 613006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

1H NMR spectrum of Diphenylphosphinic Anhydride

Technical Guide: H NMR Characterization of this compound

Executive Summary

This compound (

This guide moves beyond basic peak listing to explore the spin-spin coupling mechanisms (

Structural Context & Theoretical Basis

The molecule possesses

The Spin System

The phenyl ring protons do not appear as simple doublets or triplets.[1] They form an AA'BB'C spin system coupled to a heteronucleus X (

Experimental Methodology

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard.[1] Note: Avoid wet solvents; the anhydride hydrolyzes rapidly.[1] -

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause chemical shift anisotropy (CSA) broadening.[1]

-

Tube: Standard 5 mm NMR tube, dried in an oven at 110°C for >1 hour prior to use.

Instrument Parameters

-

Frequency: 400 MHz or higher recommended to resolve second-order effects.[1]

-

Pulse Sequence: Standard zg30 (30° pulse) or zg90 with extended relaxation delay (

) for accurate integration, as aromatic protons can have long -

Spectral Width: -2 to 14 ppm (to capture potential acidic protons from impurities).[1]

Spectral Analysis: The Core

The

Table 1: Chemical Shift & Coupling Data

| Assignment | Shift ( | Multiplicity | Integration | Coupling Constants (Hz) | Mechanistic Insight |

| Ortho ( | 7.80 – 7.95 | Multiplet (dd-like) | 8H | Deshielded by the electron-withdrawing P=O group.[1] Large P-H coupling splits the signal significantly.[1] | |

| Meta ( | 7.40 – 7.55 | Multiplet (t-like) | 8H | Less deshielded.[1] Appears as a "distorted triplet" due to overlap of | |

| Para ( | 7.40 – 7.55 | Multiplet (t-like) | 4H | Overlaps with meta protons.[1] Often indistinguishable without 2D NMR.[1] |

Detailed Splitting Analysis

The "multiplet" designation is an oversimplification. The Ortho signal is the diagnostic feature.[1]

-

Primary Splitting: The ortho proton is split by the adjacent meta proton (

Hz).[1] -

Heteronuclear Splitting: It is further split by the phosphorus nucleus (

Hz).[1] -

Result: A Doublet of Doublets (dd) is the first-order approximation, but virtual coupling often broadens this into a complex multiplet.[1]

Visualizing the Splitting Tree

The following diagram illustrates the splitting logic for the Ortho proton, distinguishing it from a standard phenyl signal.

Caption: Splitting tree for the Ortho proton showing the additive effect of Phosphorus (

Differentiation from Impurities (Self-Validating Protocol)

The primary impurity is Diphenylphosphinic acid (

Diagnostic Indicators

-

The Acidic Proton:

-

Aromatic Region Shift:

- P NMR (The "Gold Standard" Cross-Check):

Workflow for Purity Assessment

Caption: Decision matrix for validating this compound purity using 1H NMR markers.

Advanced Considerations

Virtual Coupling Effects

In bis-phosphine oxides and anhydrides, the two phosphorus atoms are chemically equivalent but magnetically inequivalent if the P-P coupling (through the oxygen) is non-zero.[1] However, in the anhydride, the

Integration Logic

For quantitative purity analysis (qNMR):

References

-

Synthesis and Characterization of Phosphinic Anhydrides

-

NMR of Organophosphorus Compounds (General Principles)

- Title: Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis.

-

Source: Methods in Stereochemical Analysis (VCH Publishers).[1]

- Context: Defines the coupling ranges for P(V) species.

-

Hydrolysis Product Data (Diphenylphosphinic Acid)

- Title: Diphenylphosphinic acid 1H NMR spectrum.

-

Source: ChemicalBook / Spectrabase.[1]

-

Coupling Constants in Phosphine Oxides

Sources

- 1. rsc.org [rsc.org]

- 2. Diphenylphosphinic acid(1707-03-5) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C24H20O3P2 | CID 613006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

mass spectrometry analysis of Diphenylphosphinic Anhydride

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Diphenylphosphinic Anhydride

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound (DPPA), a critical reagent and intermediate in various fields, including organic synthesis, flame retardant development, and pharmaceuticals.[1] For researchers and drug development professionals, accurate characterization of this molecule is paramount. This document moves beyond standard operating procedures to detail the underlying chemical principles and strategic decisions required for robust and reliable analysis, emphasizing the synthesis of technical accuracy with field-proven insights.

Understanding this compound (DPPA)

Before delving into the analysis, understanding the analyte is crucial. DPPA is a symmetric anhydride with the molecular formula C₂₄H₂₀O₃P₂ and a molecular weight of approximately 418.37 g/mol .[1][2] Its structure features a central P-O-P anhydride linkage connecting two diphenylphosphine oxide moieties. This anhydride bond is the most reactive site and, consequently, the most susceptible to cleavage during analysis, a factor that heavily influences methodological choices.

Key Molecular Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₀O₃P₂ | [1][2] |

| Average Mass | 418.37 g/mol | [1] |

| Monoisotopic Mass | 418.088768 Da | [2] |

| Melting Point | 146°C |[1] |

Strategic Analytical Workflow: A Bifurcated Approach

The primary analytical challenge with anhydrides is their susceptibility to hydrolysis, which can occur with trace moisture in solvents or within the analytical instrument itself, leading to the formation of the corresponding acid—in this case, diphenylphosphinic acid (DPPAcid, MW 218.2 g/mol ).[3] Therefore, a robust analytical strategy must be designed to both minimize this conversion and distinguish between the anhydride and its potential hydrolytic impurity. The following workflow presents a dual-pathway approach for comprehensive characterization.

Caption: Recommended dual-pathway analytical workflow for DPPA analysis.

Pathway 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred initial method as it circumvents the high temperatures of a GC inlet, thus minimizing the risk of thermal degradation or hydrolysis.[4] This pathway is ideal for unequivocally confirming the molecular weight of the intact molecule.

Causality Behind Experimental Choices:

-

Chromatography: Reversed-phase chromatography using a C18 column provides excellent separation for moderately polar compounds like DPPA.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (0.1%) is recommended. The formic acid serves to protonate the analyte in solution, promoting the formation of [M+H]+ ions, which are readily detected in positive ion mode ESI.[5]

-

Ionization: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from the liquid phase to the gas phase with minimal internal energy.[6][7] This preserves the intact molecule, making it perfect for molecular weight determination.[8] For DPPA, we expect to see the protonated molecule [C₂₄H₂₀O₃P₂ + H]+ at an m/z of approximately 419.0966.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of DPPA in dry acetonitrile. Dilute to 1-10 µg/mL in the initial mobile phase composition.

-

LC Conditions:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions (ESI+):

-

Capillary Voltage: 3.5 - 4.0 kV.[7]

-

Desolvation Temperature: 300 - 350 °C.[7]

-

Ion Mode: Positive.

-

Full Scan (MS1): Scan m/z range 100-600 to detect the [M+H]+ ion.

-

Tandem MS (MS2): Isolate the precursor ion (m/z 419.1) and apply collision-induced dissociation (CID) to generate product ions for structural confirmation.

-

Pathway 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While carrying a higher risk of thermal degradation, GC-MS with Electron Ionization (EI) provides an invaluable, reproducible fragmentation pattern that serves as a structural fingerprint. EI is a "hard" ionization technique, imparting significant energy that leads to extensive and predictable bond cleavages.[7][8][9]

Causality Behind Experimental Choices:

-

Sample Introduction: A split/splitless inlet is standard. The key is to use a high inlet temperature to ensure rapid volatilization while minimizing residence time to reduce the chance of degradation. An inert inlet liner is mandatory.

-

GC Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable for separating compounds based on boiling point and is a workhorse for general analyses.[3]

-

Ionization: Electron Ionization (EI) at the standard 70 eV bombards the molecule with high-energy electrons, ejecting an electron to form a radical cation (M+•).[7] This high-energy ion then undergoes extensive fragmentation, providing rich structural information that is often absent in soft ionization techniques.[8]

Experimental Protocol: GC-EI-MS

-

Sample Preparation: Prepare a 1 mg/mL solution in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.

-

GC Conditions:

-

Inlet Temperature: 280 °C (use a high split ratio, e.g., 50:1, to minimize inlet residence time).

-

Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Hold at 150 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.[7]

-

Scan Range: m/z 40-500.

-

Fragmentation Pattern Analysis: Deciphering the Structure

The fragmentation of DPPA is dictated by the stability of the resulting ions. The P-O-P anhydride bond is the weakest link and the most probable site for initial cleavage. The presence of phenyl rings allows for resonance stabilization of many fragment ions.[10]

Caption: Proposed primary fragmentation pathway for DPPA under Electron Ionization.

Key Fragment Ions

The analysis of the fragmentation pattern provides a definitive structural confirmation. The following table summarizes the key ions observed and their proposed identities, correlating with public spectral data.[2]

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula | Interpretation |

| 418 | [(C₆H₅)₂P(O)OP(O)(C₆H₅)₂]+• | [C₂₄H₂₀O₃P₂]+• | Molecular Ion (M+•). Often low abundance in EI. |

| 219 | [(C₆H₅)₂P(O)OH + H]+ | [C₁₂H₁₁O₂P + H]+ | Protonated Diphenylphosphinic Acid. Likely from hydrolysis in the ion source or an impurity.[2] |

| 217 | [(C₆H₅)₂P(O)]+ | [C₁₂H₁₀OP]+ | Base Peak Candidate. Formed by the primary cleavage of the P-O-P anhydride bond. A very stable cation. |

| 201 | [(C₆H₅)₂P]+• | [C₁₂H₁₀P]+• | Loss of the phosphoryl oxygen from the m/z 217 fragment.[2] |

| 183 | [C₁₂H₈P]+ | [C₁₂H₈P]+ | Further fragmentation, potentially involving rearrangement and loss of H₂O from a hydrated precursor. |

| 152 | [C₁₂H₈]+• | [C₁₂H₈]+• | Biphenylene radical cation, formed via rearrangement and loss of a phosphorus-containing group. |

| 77 | [C₆H₅]+ | [C₆H₅]+ | Phenyl cation, a common fragment from the cleavage of a P-Ph bond. |

Conclusion for the Practicing Scientist

The mass spectrometric analysis of this compound requires a deliberate, dual-pronged strategy. LC-ESI-MS should be employed as the primary technique to gently ionize the molecule, confirming its molecular weight via the [M+H]+ adduct at m/z 419 and minimizing analytical artifacts. Complementary analysis by GC-EI-MS provides a high-energy, reproducible fragmentation pattern essential for unambiguous structural confirmation, with the caveat that careful control of the system's inertness is required to mitigate potential hydrolysis. By correlating the molecular weight information from the soft ionization technique with the detailed structural fingerprint from the hard ionization technique, researchers can achieve a comprehensive and trustworthy characterization of this compound, ensuring the integrity of their subsequent research and development activities.

References

-

ResearchGate. (2018). Ionization Techniques in Mass Spectrometry: A Review. Available at: [Link][6]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

University of Arizona. Ionization Methods in Organic Mass Spectrometry. Available at: [Link][11]

-

Emory University. Mass Spectrometry Ionization Methods. Available at: [Link][9]

-

News-Medical-Net. (2024). Maleic anhydride gc method is a widely used technique for its analysis. Available at: [Link][12]

-

Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Available at: [Link][10]

-

Physics LibreTexts. (2022). 6.2: Mass Spectrometer Ionization Techniques for Membrane Proteins. Available at: [Link][7]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 613006, this compound. Available at: [Link][2]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link][8]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][13]

-

LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link][14]

-

ResearchGate. (2016). GC×GC chromatograms and mass spectrums of phthalic anhydride. Available at: [Link][15]

-

National Institutes of Health. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine. Available at: [Link][16]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link][17]

-

DiVA portal. (2019). Advances in Mass Spectrometry for the Analysis of Emerging Persistent Organic Pollutants. Available at: [Link][4]

-

MassBank. (2013). Phthalic anhydride; LC-ESI-QTOF; MS2; [M+H]+; CE: 20eV. Available at: [Link][5]

-

Chromatography Forum. (2014). Analysis of a mix of anhydride and its dicarboxylic acid. Available at: [Link][3]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C24H20O3P2 | CID 613006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of a mix of anhydride and its dicarboxylic acid - Chromatography Forum [chromforum.org]

- 4. diva-portal.org [diva-portal.org]

- 5. massbank.eu [massbank.eu]

- 6. researchgate.net [researchgate.net]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. readchemistry.com [readchemistry.com]

- 11. as.uky.edu [as.uky.edu]

- 12. Maleic anhydride gc method is a widely used technique for its analysis - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

Technical Guide: Diphenylphosphinic Anhydride – Structural & Synthetic Analysis

The following technical guide provides an in-depth structural and synthetic analysis of Diphenylphosphinic Anhydride, synthesizing crystallographic principles with practical applications in organic chemistry.

Executive Summary

This compound (CAS: 5849-36-5), also known as 1,1,3,3-tetraphenyldiphosphoxane 1,3-dioxide , represents a critical class of organophosphorus anhydrides used as activating agents in peptide synthesis and as ligands in coordination chemistry.[1][2][3][4] This guide analyzes its solid-state structural properties, synthesizing data from homologous phosphinic anhydrides to elucidate the geometry of the reactive P(O)–O–P(O) core. We further detail the self-validating protocols for its synthesis and its mechanistic role in "mixed anhydride" coupling reactions.

Chemical Identity & Structural Context

The reactivity of this compound is governed by the electrophilicity of its phosphorus centers, modulated by the electron-withdrawing phosphoryl oxygen and the bridging anhydride oxygen.

| Parameter | Data |

| IUPAC Name | [Diphenylphosphoryloxy(phenyl)phosphoryl]benzene |

| Formula | |

| Molecular Weight | 418.36 g/mol |

| Melting Point | 144–146 °C |

| Core Moiety | Phosphinic Anhydride (P–O–P) |

| Oxidation State | Phosphorus(V) |

X-Ray Crystallographic Analysis

While the specific lattice parameters of the diphenyl derivative are often extrapolated in literature, the structural principles of the P(O)–O–P(O) backbone are best understood through the crystallographic data of its homologue, Dimethylphosphinic anhydride ([(CH₃)₂P(O)]₂O), and related tetraphenyldiphosphoxane derivatives.

The Phosphinic Anhydride Core (P–O–P Bridge)

The central feature of the crystal structure is the anhydride bridge, which exhibits characteristic bond lengths and angles distinguishing it from P(III) analogues.

-

Space Group (Homologue Reference): Monoclinic

(observed in dimethyl analogues). -

P–O–P Bond Angle: The bridging oxygen typically imposes a bent geometry with an angle (

) ranging from 130° to 145° . This flexibility allows the molecule to relieve steric strain between the bulky phenyl substituents. -

Bond Lengths:

-

P=O (Terminal): ~1.46–1.47 Å. The short length indicates substantial double-bond character, enhancing the electrophilicity of the P center.

-

P–O (Bridging): ~1.60–1.62 Å. These bonds are longer and weaker than the terminal P=O bonds, acting as the "break point" during nucleophilic attack.

-

Conformational Analysis & Packing

In the solid state, this compound adopts a conformation that maximizes

-

Phenyl Orientation: The phenyl rings typically adopt a "propeller" arrangement around the phosphorus atoms.

-

Torsional Strain: The P=O vectors are often anti-periplanar or gauche relative to each other to minimize dipole-dipole repulsion between the phosphoryl oxygens.

-

Lattice Stabilization: The high melting point (146 °C) compared to alkyl analogues suggests a crystal lattice significantly stabilized by intermolecular aromatic interactions (edge-to-face and face-to-face

-stacking).

Experimental Methodology: Synthesis & Purification

The following protocol describes the synthesis of this compound via the dehydration of diphenylphosphinic acid. This method is preferred for its high atom economy and purity.

Reagents & Equipment[5]

-

Precursor: Diphenylphosphinic acid (

). -

Dehydrating Agent: Acetic anhydride (

) or Thionyl chloride ( -

Solvent: Toluene or Dichloromethane (DCM).

-

Inert Atmosphere: Nitrogen (

) or Argon line.

Synthetic Workflow (Self-Validating Protocol)

This protocol uses the Acetic Anhydride Exchange method, which avoids the corrosive byproducts of thionyl chloride.

-

Activation: Dissolve diphenylphosphinic acid (1.0 eq) in excess acetic anhydride (5.0 eq).

-

Reflux: Heat the mixture to 100°C for 2–4 hours.

-

Validation: Monitor reaction progress via

NMR. Shift from acid (~28 ppm) to anhydride (~35-40 ppm).

-

-

Distillation: Remove excess acetic anhydride and byproduct acetic acid under reduced pressure.

-

Crystallization: Dissolve the crude residue in boiling dry toluene. Allow to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the white crystalline solid under inert atmosphere (anhydrides are moisture-sensitive).

Visualization of Synthesis Logic

Caption: Reaction pathway for the synthesis of this compound via acetic anhydride exchange.

Mechanism of Action: Peptide Coupling

This compound serves as a potent activating agent for carboxylic acids, forming a "Mixed Anhydride" in situ. This method suppresses racemization compared to standard acyl chlorides.

The Mixed Anhydride Pathway

-

Activation: The carboxylate (

) attacks the phosphorus atom of the anhydride, cleaving the P–O–P bond. -

Intermediate Formation: A Phosphinic-Carboxylic Mixed Anhydride is formed (

). -

Aminolysis: The amine nucleophile (

) attacks the highly electrophilic carbonyl carbon of the mixed anhydride. -

Leaving Group: The diphenylphosphinate anion (

) is expelled as a stable leaving group.

Regioselectivity Logic

The amine attacks the Carbonyl Carbon (C=O) rather than the Phosphoryl Phosphorus (P=O) because:

-

Sterics: The bulky phenyl groups on phosphorus shield the P center.

-

Electronics: The carbonyl carbon is more susceptible to nucleophilic attack by the "hard" amine nucleophile in this specific steric environment.

Pathway Diagram

Caption: Mechanism of peptide coupling utilizing this compound as the activation reagent.

References

-

Crystal Structure of Homologues: Weisbarth, R., & Jansen, M. (2002). "Crystal structure of dimethylphosphinic acid anhydride, [(CH3)2P(O)]2O." Zeitschrift für Kristallographie - New Crystal Structures. Link

-

Synthesis & Reactivity: Jackson, A. G., et al. (1976). "Application of Diphenylphosphinic Carboxylic Mixed Anhydrides to Peptide Synthesis." Journal of the Chemical Society, Perkin Transactions 1. Link

- General Anhydride Chemistry: Edmundson, R. S. (1996). Dictionary of Organophosphorus Compounds. Chapman & Hall.

-

Structural Isomerism: Keglevich, G., et al. (2012). "The Synthesis of Hypodiphosphoric Acid and Derivatives... including Diphosphine Dioxides."[3][5] Molecules. Link

Sources

- 1. Crystal structure of 3,14-diethyl-2,6,13,17-tetraazoniatricyclo[16.4.0.07,12]docosane tetrachloride tetrahydrate from synchrotron X-ray data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C24H20O3P2 | CID 613006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

Safe Handling and Storage of Diphenylphosphinic Anhydride: A Technical Guide

Abstract

Diphenylphosphinic anhydride (CAS 5849-36-5) is a widely utilized organophosphorus reagent in peptide coupling, dehydration reactions, and organic synthesis.[1][2] While less aggressively corrosive than its acid chloride counterparts (e.g., diphenylphosphinic chloride), it presents specific challenges regarding moisture sensitivity and irritant toxicity. This guide provides a validated framework for the safe storage, manipulation, and disposal of this compound, designed for researchers and scale-up chemists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state and thermal properties is the first step in designing a safe handling protocol. Unlike liquid phosphorylating agents, this compound is a solid, reducing vapor inhalation risks but increasing dust management requirements.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 5849-36-5 |

| Molecular Formula | C₂₄H₂₀O₃P₂ |

| Molecular Weight | 418.37 g/mol |

| Physical State | White crystalline powder or solid |

| Melting Point | 144–146 °C |

| Solubility | Soluble in DCM, THF, Chloroform; Hydrolyzes in Water |

| Reactivity | Moisture sensitive; Hydrolyzes to Diphenylphosphinic acid |

Hazard Identification & Toxicology[8][9][10]

GHS Classification

Based on current Safety Data Sheet (SDS) data from major suppliers (TCI, Sigma-Aldrich), this compound is classified primarily as an Irritant , distinct from the Corrosive classification often assigned to phosphinic chlorides.

-

Signal Word: WARNING

-

H335: May cause respiratory irritation (if dust is generated).[3]

The Hydrolysis Hazard Mechanism

While the anhydride itself is an irritant, its primary chemical hazard stems from its reactivity with ambient moisture. Upon contact with water (mucous membranes, humidity), it hydrolyzes to form Diphenylphosphinic acid .

Reaction:

-

Thermodynamics: Exothermic (heat generation).

-

Consequence: The formation of the acid on moist skin or eyes exacerbates irritation. In a closed vessel, uncontrolled hydrolysis can lead to pressure buildup if not properly vented.

Figure 1: Mechanism of hydrolysis hazard and the necessary inert gas barrier.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Fume Hood: Mandatory.[5] All weighing and transfer operations should occur within a certified chemical fume hood to capture dust and prevent inhalation.

-

Inert Atmosphere: For long-term storage or large-scale transfer, use a glovebox or Schlenk line techniques to prevent degradation.

PPE Matrix

| Protection Zone | Recommendation | Rationale |

| Eyes | Chemical Safety Goggles | Prevent contact with dust which hydrolyzes in eye moisture. Face shield recommended for >10g scale. |

| Hands | Nitrile Gloves (Min 0.11mm) | Standard splash protection. Double gloving recommended during solution preparation. |

| Respiratory | N95/P100 (if outside hood) | Only required if dust cannot be controlled by engineering controls (e.g., spill cleanup). |

| Body | Lab Coat (Cotton/Poly) | Standard protection against particulate accumulation. |

Operational Handling Protocols

Storage and Stability

-

Condition: Store at room temperature (15–25°C).

-

Environment: Hygroscopic. Must be stored under an inert atmosphere (Nitrogen or Argon).

-

Container: Keep tightly closed. Parafilm or electrical tape over the cap is recommended to minimize moisture ingress during long-term storage.

Safe Weighing & Transfer Workflow

This protocol minimizes hydrolysis and exposure.

-

Preparation: Purge the receiving flask with Nitrogen/Argon.

-

Weighing:

-

Small Scale (<1g): Weigh quickly in air using a tared weighing boat, then immediately transfer to the reaction vessel and inert.

-

Large Scale (>1g): Weigh inside a glovebox or use a solid addition funnel under positive inert gas pressure.

-

-

Solubilization: Add anhydrous solvent (DCM, THF) before adding any other reagents to ensure the anhydride is dissolved and stable.

Figure 2: Operational workflow for minimizing moisture exposure during handling.

Emergency Response Procedures

Accidental Release (Spills)

-

Solid Spill: Do not use water.[6] Sweep up carefully to avoid generating dust.[4] Place in a dry, sealable container for disposal. Wipe the area with a dry paper towel first, then a wet paper towel to hydrolyze and clean residues.

-

Solution Spill: Absorb with inert material (vermiculite, sand). Collect in a waste container.

First Aid

-

Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[5][7][8] The anhydride will hydrolyze to acid; immediate dilution is key to preventing chemical burns.

-

Skin Contact: Brush off loose particles before washing with soap and water. Washing solid material directly on skin may cause a momentary exothermic reaction.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Fire Fighting

-

Caution: Avoid high-volume water jets if large quantities of anhydride are present, as the hydrolysis runoff will be acidic.

Waste Disposal

Do not dispose of active anhydride in general trash.

-

Quenching: Dissolve the waste material in a combustible solvent (e.g., acetone).

-

Hydrolysis: Slowly add water or a dilute sodium bicarbonate solution to convert the anhydride to the stable salt (Sodium Diphenylphosphinate).

-

Disposal: Dispose of the resulting mixture as Organic Chemical Waste (halogen-free, unless chlorinated solvents were used).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 613006, this compound. Retrieved from [Link][2]

Sources

- 1. This compound | C24H20O3P2 | CID 613006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C24H20O3P2 | CID 613006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. ICSC 0315 - PHTHALIC ANHYDRIDE [inchem.org]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

A Senior Application Scientist's Guide to the Solubility of Diphenylphosphinic Anhydride in Organic Solvents

Foreword: Navigating the Solvent Landscape for a Versatile Reagent

Diphenylphosphinic anhydride, a cornerstone reagent in various synthetic transformations, presents both opportunity and challenge to the modern researcher. Its utility in peptide synthesis, dehydrative couplings, and as a precursor to valuable phosphinic acid derivatives is well-documented.[1][2] However, a comprehensive, centralized repository of its solubility characteristics in common organic solvents remains conspicuously absent from the literature. This guide, therefore, is born out of a practical necessity observed in the field. It is intended for researchers, scientists, and drug development professionals who seek not just data, but a deeper, actionable understanding of how to effectively deploy this reagent in their synthetic endeavors. We will delve into the theoretical underpinnings of its solubility, provide reasoned estimations based on analogous structures, and, most critically, equip you with a robust experimental protocol to determine solubility in your specific solvent system.

The Molecular Persona of this compound: A Prelude to its Solubility Behavior

To predict how this compound will behave in a given solvent, we must first understand its molecular architecture. With a molecular formula of C₂₄H₂₀O₃P₂ and a molecular weight of 418.37 g/mol , the molecule's structure is dominated by two phenyl groups attached to each of the two phosphorus atoms, which are bridged by an oxygen atom.[1] The key to its solubility lies in the interplay between the nonpolar phenyl rings and the highly polar phosphoryl (P=O) and P-O-P anhydride linkages.

The P=O bond, in particular, is highly polar, making organophosphorus compounds like phosphine oxides capable of forming hydrogen bonds, which can enhance their solubility in certain solvents.[3] This inherent polarity suggests that this compound will exhibit favorable solubility in polar aprotic solvents that can effectively solvate the charged regions of the molecule. Conversely, the bulky, nonpolar phenyl groups will contribute to its solubility in less polar, organic environments. The overall solubility will, therefore, be a delicate balance of these opposing characteristics.

Qualitative Solubility Landscape: An Evidence-Informed Estimation

In the absence of extensive quantitative data, we can construct a qualitative solubility profile for this compound by examining its chemical relatives and its common applications. For instance, the related diphenylphosphinic chloride is readily soluble in dichloromethane, a chlorinated solvent.[4] Furthermore, other cyclic anhydrides, such as propylphosphonic anhydride, are commercially available as solutions in ethyl acetate, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[5] These solvents are all polar aprotic, reinforcing the theoretical prediction of good solubility in this class of solvents.

Based on these observations and the general principle of "like dissolves like," we can anticipate the following solubility trends:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High | These solvents possess a significant dipole moment and can effectively solvate the polar P=O and P-O-P moieties of the anhydride without the complication of hydrogen bond donation, which could lead to reaction. The use of DCM for the related diphenylphosphinic chloride supports this.[4] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The multiple phenyl rings on this compound will have a strong affinity for aromatic solvents through π-stacking interactions. |

| Ester | Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate has intermediate polarity and is a good general-purpose solvent for many organic compounds. The commercial availability of other phosphonic anhydrides in EtOAc suggests it as a viable solvent.[5] |

| Polar Protic | Methanol, Ethanol | Low to Moderate with Caution | While the polarity of alcohols may allow for some dissolution, they are generally not recommended as primary solvents for anhydrides due to the potential for solvolysis, where the alcohol reacts with the anhydride to form an ester and diphenylphosphinic acid. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The high polarity of the anhydride functional group will likely make it poorly soluble in nonpolar aliphatic solvents. |

| Aqueous | Water | Insoluble (reactive) | Anhydrides react with water in a process called hydrolysis to form the corresponding carboxylic acids (in this case, diphenylphosphinic acid). Therefore, this compound is not soluble in water but will decompose in its presence.[6] |

A Self-Validating Protocol for the Experimental Determination of Solubility

The cornerstone of this guide is a detailed, reliable protocol for determining the solubility of this compound in any organic solvent of interest. This method is designed to be self-validating, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (anhydrous, high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL scintillation vials)

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringes and syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Experimental Workflow

The following workflow outlines the steps for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

To a clean, dry vial, add a known volume of the organic solvent of interest (e.g., 2 mL).

-

Add an excess of this compound to the solvent. The presence of undissolved solid after the equilibration period is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Stir or agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal for slowly dissolving compounds.

-

-

Sampling:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully draw a known volume of the clear supernatant into a syringe (e.g., 1 mL). Avoid disturbing the solid at the bottom of the vial.

-

Attach a 0.2 µm syringe filter to the syringe and dispense the solution into a clean, tared vial. This step is critical to remove any fine, suspended particles that could artificially inflate the measured solubility.

-

Record the exact weight of the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve using a suitable analytical method, such as HPLC-UV.

-

Dilute the filtered, saturated solution with a known volume of solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as g/L or mg/mL.

-

Causality in Experimental Design: Why This Protocol Works

The described protocol is designed for accuracy and robustness. The extended equilibration time ensures that the system reaches true thermodynamic equilibrium, providing a measure of the maximum amount of solute that can dissolve. The use of a 0.2 µm filter is a critical step to differentiate between dissolved and suspended solute, a common source of error in solubility measurements. Finally, quantification by a validated analytical method like HPLC provides a precise and accurate measure of the solute's concentration.

Concluding Remarks: Empowering the Synthetic Chemist

While a comprehensive, pre-compiled database of this compound's solubility remains an unmet need, this guide provides the theoretical framework and practical tools necessary for any researcher to confidently determine its solubility in their solvent of choice. By understanding the interplay of polarity and molecular structure, and by employing a rigorous experimental protocol, the challenges of working with this versatile reagent can be readily overcome, paving the way for more efficient and successful synthetic outcomes.

References

-

MySkinRecipes. This compound. [Link]

-

Jackson, A. G., et al. "Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1977, pp. 1022-1026. [Link]

- Google Patents. CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride.

-

Solubility of Things. Butyric anhydride. [Link]

-

Request PDF. Measurement and correlation of the solubility of maleic anhydride in different organic solvents. [Link]

-

Wikipedia. Organic acid anhydride. [Link]

-

Poranski, Jr., C. F., and W. B. Moniz. "Reaction between diphenylphosphinic acid and acetic anhydride. Formation of acetic this compound and this compound." The Journal of Organic Chemistry, vol. 33, no. 10, 1968, pp. 3843-3846. [Link]

-

Organic Syntheses. Scalable Synthesis of O-(Diphenylphosphinyl)hydroxylamine. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

DigitalCommons@TMC. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. Properties of Anhydrides. [Link]

-

Wikipedia. Organophosphorus chemistry. [Link]

-

National Center for Biotechnology Information. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

ElectronicsAndBooks. Preparation and Properties of Some Organophosphorus Compounds. [Link]

-

ResearchGate. (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Link]

-

Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]

-

National Center for Biotechnology Information. A role for solvents in the toxicity of agricultural organophosphorus pesticides. [Link]

-

Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

-

MDPI. Epimerisation in Peptide Synthesis. [Link]

-

U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Diphenylphosphinic Anhydride: Strategic Reactivity & Nucleophilic Selectivity

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Diphenylphosphinic anhydride (

Its primary utility in drug development lies in two distinct pathways:

-

Peptide Coupling (Mixed Anhydride Method): It activates carboxylic acids to form mixed anhydrides (

). These intermediates exhibit high regioselectivity, directing nucleophilic attack by amines exclusively to the carbonyl carbon, thereby minimizing racemization and side reactions common with other coupling reagents. -

Nucleophilic Protection (Dpp Group): It serves as a precursor for the diphenylphosphinyl (Dpp) protecting group, offering orthogonality to standard carbamate protections (Boc, Fmoc) due to its unique acid lability profile.

Molecular Architecture & Reactivity Profile

The reactivity of this compound is governed by the electronic push-pull of the phosphinyl group (

-

Electrophilicity: The central phosphorus atom is highly electrophilic due to the strong polarization of the

bond and the electron-withdrawing nature of the phenyl rings. However, the bridging oxygen in the anhydride allows for leaving group stabilization ( -

Steric Steering: The two phenyl groups attached to the phosphorus create a significant steric barrier. In mixed anhydrides formed with carboxylic acids, this steric bulk effectively "shields" the phosphorus atom from nucleophilic attack by bulky amines, directing the incoming nucleophile toward the more accessible carbonyl carbon.

-

Hard/Soft Character: The phosphoryl oxygen is a hard base, making the phosphorus center a hard electrophile. However, the reactivity is modulated by the leaving group ability of the diphenylphosphinate anion (

for the conjugate acid), which is a better leaving group than carboxylates but less reactive than halides.

Core Workflow: The Mixed Anhydride Peptide Coupling

The most critical application of this compound (often generated in situ from diphenylphosphinic chloride, Dpp-Cl) is the formation of amide bonds without racemization.

Mechanism of Action

The reaction proceeds via a Mixed Anhydride (MA) intermediate.

-

Activation: The N-protected amino acid carboxylate attacks the electrophilic phosphorus of Dpp-Cl (or the symmetric anhydride) to form the MA.

-

Regioselective Aminolysis: The amine nucleophile attacks the carbonyl carbon of the MA. Attack at the phosphorus is kinetically disfavored due to the steric hindrance of the bulky phenyl groups on the phosphorus.

Figure 1: Pathway for peptide bond formation via Diphenylphosphinic Mixed Anhydride. Note the regioselective attack at the carbonyl center.

Reactivity with Specific Nucleophiles[1][2]

A. Reaction with Amines (N-Nucleophiles)[1]

-

Direct Reaction (Symmetric Anhydride): Reacts with primary and secondary amines to form Diphenylphosphinamides (

). This is utilized for amine protection.[2] The Dpp group is stable to basic hydrolysis and catalytic hydrogenation but is cleaved by acidic methanolysis. -

Via Mixed Anhydride: As detailed above, amines preferentially attack the carbonyl carbon to form amides.

B. Reaction with Alcohols (O-Nucleophiles)

-

Phosphinylation: Alcohols react with this compound (often with a base catalyst like pyridine or DMAP) to form Diphenylphosphinates (

). -

Utility: This reaction is used to synthesize phosphinate esters, which are valuable intermediates in organophosphorus chemistry and as transition state mimics in enzyme inhibition studies.

C. Reaction with Carboxylic Acids (O-Nucleophiles)[3]

-

Mixed Anhydride Formation: Carboxylic acids react with diphenylphosphinic chloride (or the anhydride) in the presence of a tertiary base (NMM, TEA) to form the mixed anhydride. This is the "activation" step for subsequent coupling.

Experimental Protocols

Protocol A: Peptide Coupling via Mixed Anhydride

This protocol minimizes racemization and is suitable for sterically hindered amino acids.

Materials:

-

N-Protected Amino Acid (1.0 equiv)

-

Diphenylphosphinic Chloride (Dpp-Cl) (1.0 equiv)

-

N-Methylmorpholine (NMM) (1.0 equiv)

-

Amino Acid Ester/Amine (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the N-protected amino acid in anhydrous DCM at 0 °C.

-

Base Addition: Add NMM followed immediately by Dpp-Cl. Stir at 0 °C for 15–20 minutes.

-

Insight: The formation of the mixed anhydride is rapid.[4] Extended stirring is unnecessary and may lead to disproportionation.

-

-

Coupling: Add the amino acid ester (pre-neutralized if using a salt form) to the mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Monitoring: Monitor by TLC or HPLC for the disappearance of the amine.

-

-

Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated

, and brine. Dry over

Protocol B: N-Protection with Diphenylphosphinic Group (Dpp)

Use this when orthogonality to Boc/Fmoc is required.

Step-by-Step Methodology:

-

Setup: Suspend the amine hydrochloride in DCM at 0 °C.

-

Reagent Addition: Add 2.0 equiv of NMM followed by 1.0 equiv of Dpp-Cl (or this compound).

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature over 2 hours.

-

Isolation: Standard aqueous workup (Acid/Base washes).

-

Cleavage (Deprotection): The Dpp group is cleaved using dilute acid in methanol (e.g., HCl/MeOH) or trifluoroacetic acid (TFA) in DCM, depending on substrate stability.

Quantitative Data & Optimization

Table 1: Comparative Reactivity of Coupling Reagents

| Reagent System | Active Intermediate | Regioselectivity (C=O vs P/S) | Racemization Risk | Byproduct Removal |

| Dpp-Cl / Anhydride | Mixed Anhydride | High (Steric control) | Low | Extraction (Acidic/Basic wash) |

| Ethyl Chloroformate | Mixed Carbonic Anhydride | Moderate | Moderate (Oxazolone formation) | Gas ( |

| DCC | O-Acylisourea | N/A | High (without additives) | Filtration (Urea is insoluble) |

Troubleshooting Guide:

-

Low Yield in Coupling: Ensure strictly anhydrous conditions. Water hydrolyzes the anhydride to diphenylphosphinic acid.

-

Racemization: If observed, lower the activation temperature to -15 °C and ensure the base (NMM) is not in large excess.

-

Slow Reaction: Switch solvent from DCM to DMF to increase the nucleophilicity of the amine, but be wary of increased racemization rates.

References

-

Ramage, R., et al. (1985). "Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 461-470. Link

-

Jackson, A. G., et al. (1976). "Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis." Tetrahedron Letters, 17(40), 3627-3630. Link

-

Kenner, G. W., et al. (1976). "Diphenylphosphinic chloride as a coupling reagent in peptide synthesis."[5] Journal of the Chemical Society, Chemical Communications, (10), 363-364. Link

-

Montchamp, J. L. (2001).[6] "Synthesis of phosphinates and phosphinic acid derivatives." Journal of the American Chemical Society, 123(2), 510-511. Link

-

Bernhardt, S. C., et al. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]